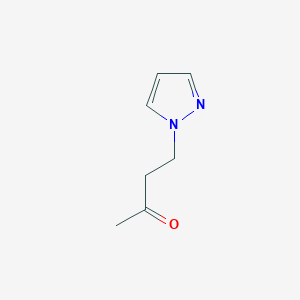
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid (3-FPPCA) is a fluorinated phenylpyrazole compound that has been studied for its potential therapeutic applications in a variety of areas. It has been studied for its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. 3-FPPCA has also been investigated for its role in the modulation of the immune system and its potential use as an anticancer agent.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The reactivity of derivatives similar to 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These compounds include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others, showcasing their significance in the synthesis of various classes of heterocyclic compounds and dyes. The unique reactivity of these derivatives offers mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).
Biological Applications
Pyrazole carboxylic acid derivatives, including compounds like this compound, are significant due to their wide range of biological activities. These activities encompass antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biological applications highlight the versatility and importance of these compounds in medicinal chemistry (Cetin, 2020).
Environmental Relevance
The transition to replace long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) due to environmental concerns has led to the development of fluorinated alternatives. These alternatives, including structures related to this compound, are used in various applications such as fluoropolymer manufacture, surface treatments, metal plating, and fire-fighting foams. However, the safety of these replacements for humans and the environment remains under investigation, highlighting the need for further research to assess their risk and develop safer alternatives (Wang et al., 2013).
Anticancer Research
The versatility of pyrazole derivatives is further exemplified in anticancer research, where compounds based on pyrazole scaffolds have shown remarkable activity. These compounds, synthesized through reactions involving key intermediates like this compound, have demonstrated significant potential in targeting various cancer targets, including DNA, microtubules, and kinases, underscoring their importance in the development of new anticancer agents (Tokala et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, a new fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα), which is close to 4-oht, a native ligand . ERα plays a crucial role in the growth and development of some types of breast cancer.
Mode of Action
Based on the structural similarity to the aforementioned fluorinated pyrazole, it can be hypothesized that this compound may interact with its target, possibly erα, leading to changes in the receptor’s activity .
Biochemical Pathways
Compounds that target erα, such as the structurally similar fluorinated pyrazole, can influence the estrogen signaling pathway, which has downstream effects on cell growth and differentiation .
Result of Action
Compounds that interact with erα can influence cell growth and differentiation, particularly in certain types of breast cancer .
Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYHBASQZFVBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008595 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890006-82-3, 870704-22-6 |
Source


|
| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)



![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)
